N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester
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Overview
Description
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester is a chemical compound with the molecular formula C10H15Cl2N2O2P. It is known for its unique structure, which includes both chloroethyl and phosphoramidic acid groups, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester typically involves the reaction of diethanolamine with thionyl chloride to form N,N-bis(2-chloroethyl)amine hydrochloride. This intermediate is then condensed with phosphoryl chloride to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the chloroethyl groups into ethyl groups, altering the compound’s reactivity.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include thionyl chloride, phosphoryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic acid derivatives.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester can be compared with similar compounds such as:
Bis(2-chloroethyl)phosphoramidic dichloride: This compound has a similar structure but lacks the o-methoxyphenyl phenyl ester group, making it less versatile in certain applications.
Phosphoramidic acid derivatives: These compounds share the phosphoramidic acid group but differ in their substituents, leading to variations in reactivity and applications.
The unique combination of chloroethyl and phosphoramidic acid groups in this compound makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
25076-51-1 |
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Molecular Formula |
C17H20Cl2NO4P |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(2-methoxyphenoxy)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-22-16-9-5-6-10-17(16)24-25(21,20(13-11-18)14-12-19)23-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
DPOZMHHDYWIREP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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